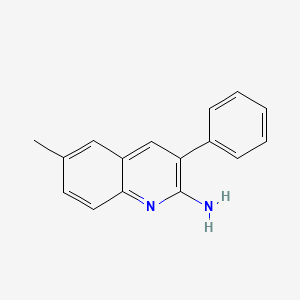
2-(4-Methoxyphenyl)succinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)succinonitrile is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a succinonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)succinonitrile typically involves the reaction of 4-methoxybenzyl cyanide with a suitable nitrile source under controlled conditions. One common method is the use of a base-catalyzed reaction where 4-methoxybenzyl cyanide is treated with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)succinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)ethylamine.
Substitution: 4-Methoxy-2-nitrobenzene or 4-methoxy-2-bromobenzene.
科学的研究の応用
2-(4-Methoxyphenyl)succinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)succinonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The methoxy group and nitrile moiety play crucial roles in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenyl)succinonitrile: Similar structure but with the methoxy group in the ortho position.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a nitrile group
Uniqueness
2-(4-Methoxyphenyl)succinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The para-substitution of the methoxy group enhances its stability and reactivity compared to its ortho-substituted counterpart .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10(8-13)6-7-12/h2-5,10H,6H2,1H3 |
InChIキー |
XPTLSCGZXDNFKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)

![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)








